5-Chloro-2,3-dihydro-1,4-dioxine
Description
5-Chloro-2,3-dihydro-1,4-dioxine (CAS: 2116168-61-5) is a heterocyclic compound featuring a six-membered ring fused with a benzene ring and two oxygen atoms in the dioxine structure. Its molecular formula is C₁₁H₁₁ClO₄, with a molar mass of 242.66 g/mol . The compound is characterized by a chlorine substituent at the 5-position of the benzodioxine ring, which significantly influences its physicochemical and pharmacological properties. Derivatives of this compound, such as ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, are commonly used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research .
The 2,3-dihydro-1,4-benzodioxine scaffold is notable for its stability and ability to interact with biological targets, making it a versatile motif in drug design. For instance, derivatives of this structure are explored for their antihypertensive, antimicrobial, and anti-inflammatory activities .
Properties
CAS No. |
57253-40-4 |
|---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C4H5ClO2/c5-4-3-6-1-2-7-4/h3H,1-2H2 |
InChI Key |
CEWVATDHWSVYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CO1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 5-chloro-2,3-dihydro-1,4-dioxine, we compare it with structurally related compounds in terms of molecular properties , reactivity , and pharmacological applications .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- The chlorine atom in this compound enhances electrophilic reactivity compared to the methyl-substituted analog (5-methyl-2,3-dihydro-1,4-dioxine), which is primarily used as a solvent .
- Chlorinated derivatives (e.g., 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine) exhibit stronger binding to biological targets like angiotensin II receptors, as seen in docking studies .
Pharmacological Potential: this compound derivatives show promise in cardiovascular drug development. For example, analogs like 5-[2-[(5-chloro-2,3-dihydro-1,4-benzodioxan-2-ylmethyl)amino]-1-hydroxyethyl]-2-methoxybenzoic acid demonstrate antihypertensive effects comparable to valsartan . In contrast, non-chlorinated benzodioxane derivatives (e.g., 1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepanium chloride) are utilized as glucocorticoid receptor tracers due to their balanced lipophilicity and receptor affinity .
Safety and Handling :
- The methyl-substituted analog (5-methyl-2,3-dihydro-1,4-dioxine) requires stringent safety protocols, including oxygen administration if inhaled, due to its volatility .
- Chlorinated derivatives generally exhibit higher stability but may pose environmental persistence risks, necessitating careful disposal .
Table 2: Pharmacological Activity Comparison
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